molecular formula C16H17N3O2S B2710473 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-91-9

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2710473
CAS No.: 866151-91-9
M. Wt: 315.39
InChI Key: YRMAZLIAXSBHLJ-UHFFFAOYSA-N
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Description

2-[4-(tert-butyl)phenyl]-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione is a heterocyclic compound featuring a benzothiatriazine core fused with a 1,1-dione moiety and substituted at the 2-position with a 4-(tert-butyl)phenyl group.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-16(2,3)12-8-10-13(11-9-12)19-18-17-14-6-4-5-7-15(14)22(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAZLIAXSBHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2N=NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the reaction of 4-(tert-butyl)aniline with a benzothiatriazine precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Electronic Effects

  • Benzothiatriazine-dione vs. Isoindole-dione: The benzothiatriazine core incorporates a sulfur atom and an additional nitrogen, altering electronic distribution compared to isoindole-dione systems. This may influence binding to biological targets, as seen in the antitumor activity of phthalazinone derivatives (e.g., compound 2 in ) versus the pesticide activity of folpet .
  • Benzothiatriazine vs. Benzoisoquinoline-dione: The benzoisoquinoline-dione core in compounds enables π-π stacking interactions critical for antimicrobial activity, whereas the sulfur in benzothiatriazine may enhance redox activity or stability .

Substituent Effects

  • tert-Butylphenyl vs.
  • Chlorinated vs. Non-halogenated Groups: Halogenated analogs (e.g., folpet , dichlorobenzyl derivative ) exhibit higher electrophilicity, favoring reactivity with biological nucleophiles (e.g., thiols in fungal cells). The tert-butyl group, being inert, may reduce off-target interactions.

Biological Activity

The compound 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a member of the benzothiazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 354.43 g/mol

The compound features a benzothiazine core with substituents that enhance its lipophilicity and potentially influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. A study by Deshmukh et al. (2007) explored the synthesis of various benzothiazines and their antimicrobial efficacy against several bacterial strains. The findings indicated that modifications to the benzothiazine structure could enhance activity against both Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityTested Strains
2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dioneModerate to highE. coli, S. aureus

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for benzothiazine derivatives. For instance, compounds similar to 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicated that these compounds could induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis through caspase activation
A54920Cell cycle arrest at G2/M phase

The biological activity of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways within target cells.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzothiazine derivatives including 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione , researchers found that the compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through mitochondrial pathways and showed potential as a chemotherapeutic agent.

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